4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acid
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Overview
Description
4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acid: is a complex organic compound characterized by its bromo-substituted pyrrole ring and oxane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrrole ring. One common method includes the bromination of 1-ethylpyrrole to introduce the bromo group at the 4-position
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bromo group can be oxidized to form a bromine oxide.
Reduction: : The carboxylic acid group can be reduced to an alcohol.
Substitution: : The bromo group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminium hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles can be used to substitute the bromo group, depending on the desired product.
Major Products Formed
Oxidation: : Bromine oxide derivatives.
Reduction: : Alcohol derivatives of the carboxylic acid.
Substitution: : Derivatives with different functional groups replacing the bromo group.
Scientific Research Applications
Chemistry: : It can be used as a building block for synthesizing more complex molecules.
Biology: : Its derivatives may exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine: : Potential use in drug development, particularly in designing new therapeutic agents.
Industry: : Application in material science for developing new materials with specific properties.
Mechanism of Action
The mechanism by which 4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acid: can be compared to other similar compounds, such as:
4-[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acid
4-[(4-Iodo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acid
4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acid
These compounds differ in the halogen substituent on the pyrrole ring, which can affect their reactivity and biological activity. The uniqueness of This compound lies in its specific combination of functional groups and structural features.
Properties
IUPAC Name |
4-[(4-bromo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O4/c1-2-16-8-9(14)7-10(16)11(17)15-13(12(18)19)3-5-20-6-4-13/h7-8H,2-6H2,1H3,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVGJFIMLZLWHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)NC2(CCOCC2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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